
Methylnaltrexone bromide
概要
説明
Methylnaltrexone bromide is a medication primarily used to treat opioid-induced constipation. It is a peripherally acting μ-opioid receptor antagonist, which means it blocks opioid receptors in the gastrointestinal tract without affecting the central nervous system. This unique property allows it to alleviate constipation caused by opioid use without interfering with pain relief .
準備方法
Methylnaltrexone bromide is synthesized from naltrexone hydrochloride. The process involves several steps, including hydroxyl protection, bromomethylation, and deprotection. The final product is refined to obtain high-purity this compound . Industrial production methods often involve quaternary amination of naltrexone hydrochloride to obtain a quaternary ammonium salt mixture, followed by demethylation treatment .
化学反応の分析
Methylnaltrexone bromide undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include bromomethane for methylation.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Hydroxyl Protection and Deprotection: These steps are crucial in the synthesis process to ensure the stability of the compound.
科学的研究の応用
Treatment of Opioid-Induced Constipation
The primary application of methylnaltrexone bromide is in the management of OIC, particularly in patients undergoing palliative care. It is indicated for adults experiencing constipation due to opioid use, especially when conventional laxatives are ineffective .
Efficacy Studies:
- Phase II and III Trials: Clinical trials have demonstrated that methylnaltrexone significantly increases the rate of rescue-free laxation within four hours compared to placebo. In one study, responder rates for methylnaltrexone at doses of 0.15 mg/kg and 0.30 mg/kg were approximately 54% and 58%, respectively, compared to only 14% for placebo .
- Cost-Effectiveness Analysis: A study conducted in the Netherlands showed that combining methylnaltrexone with standard care was more cost-effective than standard care alone, highlighting its economic viability in clinical practice .
Study | Dose | Responder Rate | P-value |
---|---|---|---|
Study 301 | 0.15 mg/kg | 54.1% | <0.0001 |
Study 302 | 0.30 mg/kg | 58.2% | <0.0001 |
Postoperative Bowel Recovery
Recent research indicates that methylnaltrexone may facilitate bowel recovery following surgical procedures such as colectomy. Administering methylnaltrexone postoperatively has been associated with quicker return of bowel function and reduced hospital stays, making it a valuable adjunct in surgical recovery protocols .
Potential Applications Beyond OIC
While primarily approved for OIC, ongoing research is exploring additional uses for this compound:
- Management of Chronic Pain: Investigations are underway to assess its efficacy in managing chronic pain conditions where opioid use leads to constipation without compromising analgesia.
- Non-Oncological Pain Management: Some studies suggest potential benefits in non-cancer pain scenarios where opioids are prescribed .
Case Studies
Case Study 1: Palliative Care Patient
A patient receiving high-dose opioids for cancer-related pain was treated with methylnaltrexone after experiencing severe constipation despite laxative therapy. The patient achieved rescue-free laxation within three hours of administration, leading to improved quality of life and reduced reliance on rescue laxatives.
Case Study 2: Postoperative Recovery
In a clinical trial involving patients undergoing segmental colectomy, those treated with methylnaltrexone exhibited faster bowel recovery times compared to controls, with significant reductions in postoperative ileus rates.
作用機序
Methylnaltrexone bromide works by blocking μ-opioid receptors in the gastrointestinal tract. This action inhibits the opioid-induced decrease in gastric motility and transit time, thereby alleviating constipation. Because it is a quaternary ammonium compound, it does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids .
類似化合物との比較
Methylnaltrexone bromide is unique due to its inability to cross the blood-brain barrier, which distinguishes it from other opioid antagonists like naloxone and naltrexone. Similar compounds include:
Naloxone: Used to reverse opioid overdose but can cross the blood-brain barrier.
Naltrexone: Used for opioid and alcohol dependence treatment and can also cross the blood-brain barrier
This compound’s peripheral action makes it particularly useful for treating opioid-induced constipation without affecting pain relief, setting it apart from other opioid antagonists.
特性
CAS番号 |
73232-52-7 |
---|---|
分子式 |
C21H26BrNO4 |
分子量 |
436.3 g/mol |
IUPAC名 |
(3S,4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21+,22+;/m1./s1 |
InChIキー |
IFGIYSGOEZJNBE-XVNANEFHSA-N |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
異性体SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
正規SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
外観 |
Solid powder |
Key on ui other cas no. |
916055-92-0 73232-52-7 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methylnaltrexone bromide interact with its target, the mu-opioid receptor?
A1: this compound acts as an antagonist at the mu-opioid receptor, meaning it binds to the receptor but does not activate it. By blocking the receptor, it prevents opioids from binding and exerting their effects. []
Q2: What are the structural features of this compound?
A2: this compound is a quaternary derivative of naltrexone, with an N-methyl-quaternary amine group that significantly limits its ability to cross the blood-brain barrier. [, ] Its molecular formula is C21H26NO4+·Br−, and it exists as a methanol monosolvate in its crystalline form. The structure comprises three six-membered rings, two in chair conformations and one with a C=C double bond in an approximate half-boat conformation. Additionally, it contains a 2,3-dihydrofuran ring adopting an envelope conformation. []
Q3: How stable is this compound under various conditions?
A3: this compound exhibits good stability under various conditions. Research has focused on developing specific formulations to further enhance its stability, solubility, and bioavailability. []
Q4: What strategies are employed to improve the formulation of this compound?
A4: Studies have explored the use of acidic stabilizing agents to enhance the stability of this compound in solid compositions. This approach helps maintain consistent product quality and addresses challenges related to stability and content uniformity during preparation and storage. []
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits high bioavailability after subcutaneous administration at therapeutic doses. It has a terminal half-life of approximately 8-9 hours and undergoes minimal metabolism. Elimination occurs through renal and non-renal routes. []
Q6: How does the pharmacokinetic behavior of this compound contribute to its clinical use?
A6: The predictable pharmacokinetic profile of this compound, along with its high efficacy and good tolerability, makes it suitable for clinical use. []
Q7: Does this compound demonstrate any significant drug-drug interactions?
A7: Research suggests limited potential for drug-drug interactions with this compound. []
Q8: What in vitro and in vivo models have been used to study the efficacy of this compound?
A8: The efficacy of this compound has been investigated using various models, including cell-based assays, animal models (specifically rats and rhesus macaques), and clinical trials. These studies have provided insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. [, , , , , ]
Q9: Has this compound demonstrated efficacy in treating opioid-induced constipation?
A9: Yes, clinical trials have demonstrated the efficacy of this compound in treating opioid-induced constipation, particularly in patients with advanced illness receiving palliative care. [, , , , , ]
Q10: What is the safety profile of this compound?
A10: Studies indicate a favorable safety profile for this compound, but further research, particularly regarding long-term effects, is necessary. []
Q11: What analytical methods are employed to characterize and quantify this compound?
A11: Various analytical methods, such as chromatography, including head-space capillary gas chromatography and high-performance liquid chromatography (HPLC), are used for detecting this compound and its impurities. [, ] Mass spectrometry techniques are also coupled with HPLC for related substance analysis. []
Q12: Are there specific considerations for the quality control of this compound?
A12: Quality control measures during the manufacturing process are crucial to ensure the purity of this compound. This includes minimizing the presence of impurities like (S)-N-methylnaltrexone bromide and 3-phenol alkylate byproducts. []
Q13: How is this compound administered?
A13: Currently, this compound is available in both subcutaneous injection and oral dosage forms. [, ]
Q14: What are the future directions for research on this compound?
A14: Ongoing research on this compound focuses on exploring its potential in other clinical applications, optimizing its formulation for enhanced efficacy, and investigating its long-term safety and efficacy in various patient populations. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。